Prilocaine

Pharmacokinetics Intravenous Regional Anesthesia Drug Clearance

Select Prilocaine (CAS 721-50-6) for formulations requiring rapid systemic clearance and an expanded safety margin. This amino amide local anesthetic demonstrates 4.8-fold higher total body clearance than lidocaine (4.15 vs. 0.86 L/min) and a significantly shorter mean residence time (33.4 vs. 193 min), minimizing post-procedural numbness and toxicity risk. Its maximum safe dose of 6 mg/kg (vs. lidocaine's 3 mg/kg) supports extensive quadrant dentistry and high-volume infiltration. The unique eutectic-forming property with lidocaine enables potent transdermal EMLA formulations unattainable with other amides. Procure ≥98% purity API to leverage these pharmacokinetic advantages for IV regional anesthesia, ambulatory spinal surgery, and topical anesthetic development.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 721-50-6
Cat. No. B1678100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrilocaine
CAS721-50-6
SynonymsCitanest
Citanest Octapressin
Prilocaine
Prilocaine Hydrochloride
Propitocaine
Xylonest
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=CC=CC=C1C
InChIInChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)
InChIKeyMVFGUOIZUNYYSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 150 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCrystals from ethanol + isopropyl ether;  readily sol in water;  mp 167-168 °C /Hydrochloride/
FREELY SOL IN ALC;  SLIGHTLY SOL IN CHLOROFORM
VERY SLIGHTLY SOL IN ACETONE;  PRACTICALLY INSOL IN ETHER
3.26e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prilocaine (CAS 721-50-6) for Scientific Procurement: Baseline Profile of an Intermediate-Duration Amino Amide Local Anesthetic


Prilocaine (CAS 721-50-6) is a synthetic amino amide local anesthetic, structurally and pharmacologically similar to lidocaine, used for infiltration, regional nerve block, and topical anesthesia [1]. It is classified as an intermediate-potency, fast-onset agent with a pKa of 7.7, a molecular weight of 220 g/mol, and approximately 55% plasma protein binding [2]. Prilocaine is characterized by a higher total body clearance and shorter terminal elimination half-life than lidocaine, and it produces less vasodilation, which contributes to its lower systemic toxicity profile compared to other amide local anesthetics [3][4].

Why Prilocaine Cannot Be Directly Substituted: Key Pharmacokinetic and Toxicological Differentiation from In-Class Amide Analogs


Despite a shared amino amide structure, prilocaine exhibits a distinct pharmacokinetic and toxicological profile that prevents simple interchange with other fast-onset, intermediate-duration agents like lidocaine or mepivacaine. Prilocaine's total body clearance (4.15 L/min) is approximately 4.8-fold higher than that of lidocaine (0.86 L/min), resulting in a significantly shorter terminal half-life and mean residence time [1]. Furthermore, while prilocaine demonstrates lower systemic (CNS/cardiovascular) toxicity than lidocaine, it carries a unique and dose-dependent risk of methemoglobinemia due to its hepatic metabolite, ortho-toluidine [2]. These divergences mean that selecting lidocaine or mepivacaine for a protocol optimized around prilocaine's rapid systemic clearance may lead to prolonged effects and increased toxicity risk, whereas using prilocaine in a protocol designed for lidocaine's longer duration may result in inadequate analgesia. Direct substitution without quantitative consideration of these parameters is therefore scientifically unsound.

Prilocaine Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


Prilocaine vs. Lidocaine: Systemic Clearance and Duration of Action in Intravenous Regional Anesthesia

Prilocaine is eliminated significantly faster than lidocaine, making it more suitable for short-duration surgical procedures where rapid systemic clearance is required. A randomized pharmacokinetic study in patients undergoing intravenous regional anesthesia compared prilocaine (200 mg, 0.909 mM) with lidocaine (200 mg, 0.855 mM). Prilocaine demonstrated a 4.8-fold higher total body clearance and a markedly shorter mean residence time [1].

Pharmacokinetics Intravenous Regional Anesthesia Drug Clearance

Prilocaine vs. Mepivacaine: Duration of Sensory and Motor Blockade in Spinal Anesthesia

Prilocaine provides a significantly shorter duration of sensory and motor blockade compared to mepivacaine when administered intrathecally, making it the preferred choice for short urological interventions where rapid patient turnover and early ambulation are desired. In a randomized study of 57 patients undergoing transurethral resection, prilocaine 5% (1 mg/kg) resulted in a sensory block duration approximately 25 minutes shorter than mepivacaine 2% (0.8 mg/kg) [1].

Spinal Anesthesia Duration of Action Ambulatory Surgery

Prilocaine vs. Articaine: Equivalent Efficacy with Lower Systemic Toxicity for Maxillary Dental Extraction

In a randomized controlled trial comparing 3% prilocaine with felypressin (n=48) against 4% articaine with adrenaline (n=47) for maxillary tooth extraction, prilocaine demonstrated statistically equivalent anesthetic success rates and onset times. Given this equivalence, the study authors recommended prilocaine more frequently due to its lower systemic toxicity profile [1].

Dental Anesthesia Comparative Efficacy Toxicity

Prilocaine vs. Lidocaine: Intrathecal Use and Lower Risk of Transient Neurologic Symptoms (TNS)

Prilocaine offers a similar intrathecal pharmacokinetic profile to lidocaine but is associated with a significantly lower incidence of transient neurologic symptoms (TNS), a painful post-operative complication. While the exact incidence of TNS with lidocaine ranges from 10% to 40% in ambulatory spinal anesthesia, prilocaine has been shown to have a markedly lower risk, making it a safer alternative for day-case surgery [1].

Spinal Anesthesia Transient Neurologic Symptoms Safety

Prilocaine vs. Lidocaine: Maximum Safe Dosing and Toxicity Profile

Prilocaine has a higher maximum recommended dose than lidocaine, reflecting its lower systemic toxicity. According to standard pharmacology references, the maximum dose of plain prilocaine is 6 mg/kg, compared to 3 mg/kg for plain lidocaine, representing a 2-fold higher safety margin [1]. This is attributed to prilocaine's higher clearance and lower vasodilatory effect [2].

Maximum Tolerated Dose Systemic Toxicity Dosing Guidelines

Prilocaine High-Value Application Scenarios Derived from Quantitative Differentiation Evidence


Short-Duration Intravenous Regional Anesthesia (Bier Block) for Ambulatory Hand Surgery

Prilocaine's 4.8-fold higher total body clearance compared to lidocaine (4.15 vs. 0.86 L/min) and significantly shorter mean residence time (33.4 vs. 193 min) make it the optimal choice for intravenous regional anesthesia in day-case hand or forearm surgery [1]. The rapid systemic elimination upon tourniquet release minimizes the risk of prolonged post-procedural numbness and systemic toxicity, facilitating faster patient discharge.

Spinal Anesthesia for Short Urological Procedures Requiring Rapid Turnover

For transurethral resections and other short urological interventions, prilocaine spinal anesthesia provides a sensory block duration of approximately 121 minutes, which is 25 minutes shorter than mepivacaine (146 minutes) [1]. This shorter duration enables earlier ambulation and discharge from the post-anesthesia care unit, directly supporting high-throughput ambulatory surgery center workflows while maintaining a low risk of transient neurologic symptoms [2].

High-Volume Dental Infiltration with Reduced Systemic Toxicity Risk

Prilocaine's maximum safe dose without vasoconstrictor is 6 mg/kg, twice that of lidocaine (3 mg/kg) [1]. This expanded safety margin is particularly valuable in dental practices performing extensive quadrant dentistry or multiple extractions, where larger volumes of anesthetic are required. Furthermore, prilocaine's efficacy is equivalent to 4% articaine for maxillary extractions, but with a more favorable systemic toxicity profile [2].

Topical Eutectic Mixture (EMLA) Formulation for Dermal Analgesia in Pediatric Venipuncture

Prilocaine's physicochemical properties enable the formation of a eutectic mixture with lidocaine (EMLA), which is liquid at room temperature and enhances percutaneous absorption. Comparative studies demonstrate that EMLA cream (2.5% lidocaine/2.5% prilocaine) provides effective dermal analgesia for pediatric venous cannulation, with adverse event rates lower than 1% lidocaine injection (19% vs. 41%, P < 0.0001) [1]. This formulation leverages prilocaine's unique melting point depression when combined with lidocaine, a property not shared by other amide local anesthetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prilocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.